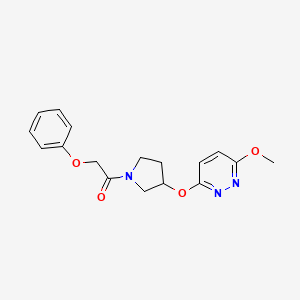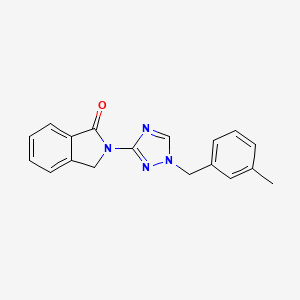![molecular formula C17H17N3O4 B2737517 Ethyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate CAS No. 920117-34-6](/img/structure/B2737517.png)
Ethyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(2-furylcarbonylamino)methylbenzimidazole with ethyl chloroacetate . The esterification process results in the formation of Ethyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate . Detailed synthetic pathways and optimization strategies are documented in relevant literature .
Molecular Structure Analysis
The molecular formula of this compound is C19H22N2O5S . It exhibits a benzimidazole core with an attached furan ring and an ethyl ester group. The three-dimensional arrangement of atoms influences its biological activity and interactions with target proteins .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including hydrolysis, esterification, and nucleophilic substitutions. These reactions impact its stability, reactivity, and potential applications .
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
Ethyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate, as a derivative within the class of imidazo[1,2-a]benzimidazole compounds, has been a subject of interest in chemical research for its synthesis and potential biological activities. Studies have demonstrated that ethyl esters of (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids exhibit a range of biological activities, including fungicidal, antimicrobial, and antiarrhythmic properties. These compounds have also been found to affect brain rhythmogenesis, indicating their potential for broader biological and therapeutic applications (Anisimova et al., 2011; Anisimova et al., 2011).
Chemical Properties and Reactions
The chemical properties of these esters, including hydrolysis, decarboxylation, hydrazinolysis, and hydrazone formation, have been studied, shedding light on their reactivity and potential for further modification and application in various fields (Anisimova et al., 2011). This research provides foundational knowledge for developing new compounds with enhanced or targeted biological activities.
Spectrofluorometric Analysis
In analytical chemistry, derivatives of benzimidazole, including structures similar to this compound, have been used in the development of sensitive spectrofluorometric methods for the determination of pesticide residues. This demonstrates the utility of such compounds in environmental and analytical sciences (Sanchez & Blanco, 1988).
Enzymatic and Catalytic Applications
Furthermore, the synthesis and study of these compounds have implications in enzymatic reactions and catalysis, illustrating the versatility and potential for innovation in chemical synthesis and industrial processes. For instance, ethyl esters and derivatives of benzimidazole have been explored for their roles in catalytic reactions and as intermediates in the synthesis of pharmaceuticals (Kasture et al., 2005; Zang et al., 2010).
Mécanisme D'action
The precise mechanism of action remains an active area of investigation. Researchers hypothesize that it may interact with specific cellular targets, affecting enzymatic processes or signaling pathways. Further studies are needed to elucidate its mode of action.
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling Ethyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate should adhere to standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Consult Material Safety Data Sheets (MSDS) for specific safety guidelines .
Propriétés
IUPAC Name |
ethyl 2-[2-[(furan-2-carbonylamino)methyl]benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-2-23-16(21)11-20-13-7-4-3-6-12(13)19-15(20)10-18-17(22)14-8-5-9-24-14/h3-9H,2,10-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZVQMZHFGLDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2737435.png)




![2-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2737444.png)



![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone](/img/structure/B2737452.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2737453.png)
![5-Azepan-1-yl-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2737455.png)

![3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2737457.png)